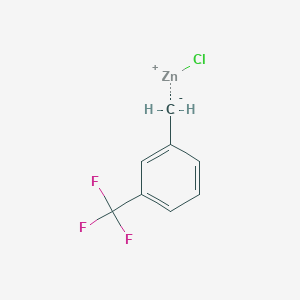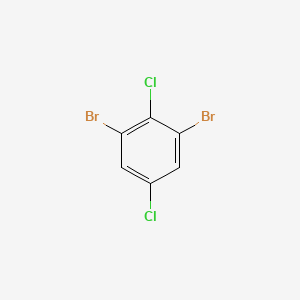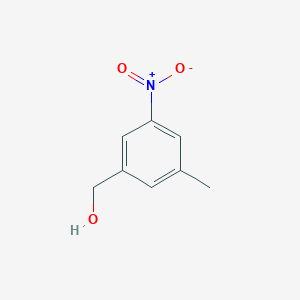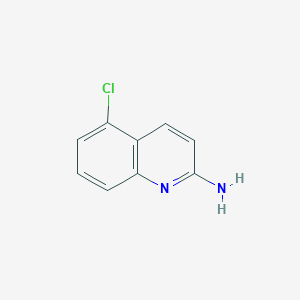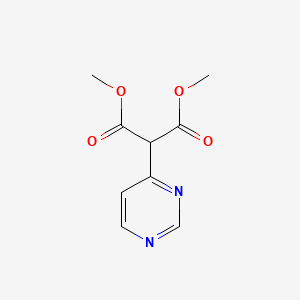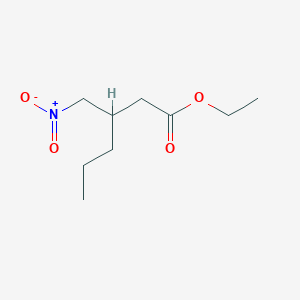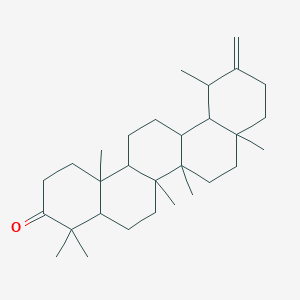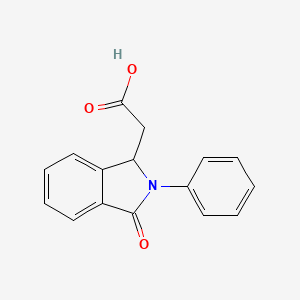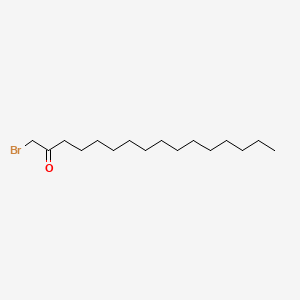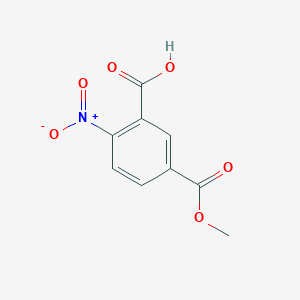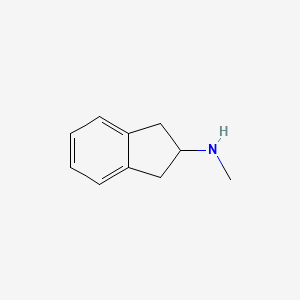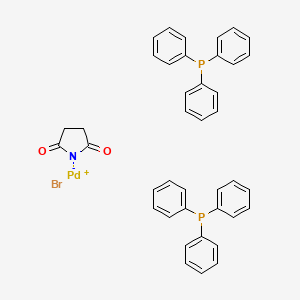
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)
Descripción general
Descripción
Trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is a chemical compound that has gained significant attention in the field of organic synthesis. The compound is widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Catalysis in Carbon-Carbon Bond Formation
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) serves as a catalyst for carbon-carbon bond formation, which is a fundamental process in organic synthesis. This application is crucial for constructing complex molecular structures in pharmaceuticals and materials science .
Suzuki Cross-Coupling Reactions
This compound is an effective precatalyst for Suzuki-Miyaura cross-couplings, a type of reaction that forms biaryl compounds through the cross-coupling of aryl halides with arylboronic acids. It’s particularly useful for coupling benzylic halides with aryl- or heteroarylboronic acids .
Preparation of Indole Derivatives
It catalyzes the preparation of indole derivatives, such as 6-cyano-2-(3-fluoro-benzyl)-indole-1-carboxylic acid tert-butyl ester, which are important intermediates in medicinal chemistry .
Transfer Hydrogenation Processes
The compound is applicable to transfer hydrogenation reactions, which are used for the reduction of aldehydes and ketones into their corresponding alcohols. This is a valuable tool in the synthesis of various organic compounds .
Selective Catalysis for Addition Reactions
It can be used for selective catalysis in addition reactions between aldehydes and olefins, which is significant for creating specific products without unwanted byproducts .
Mecanismo De Acción
Target of Action
The primary target of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is the formation of carbon-carbon bonds . This compound acts as a catalyst in various coupling reactions, facilitating the formation of these bonds.
Mode of Action
This compound functions as a catalyst in several types of coupling reactions, including the Suzuki-Miyaura cross-coupling reaction . It interacts with its targets by accelerating the rate of the reaction without being consumed in the process. The compound’s mode of action involves the formation of a complex with the reactants, lowering the activation energy required for the reaction and thus increasing the reaction rate.
Biochemical Pathways
The compound is involved in various biochemical pathways related to the formation of carbon-carbon bonds. These include the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and other types of coupling reactions . The downstream effects of these reactions are the formation of new organic compounds.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This is particularly useful in the field of organic chemistry for the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYWUJRFOCJEW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34BrNO2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



